

Application Notes: N-Aminofluorescein for Intracellular Copper Ion Imaging

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Compound of Interest

Compound Name: *N-Aminofluorescein*

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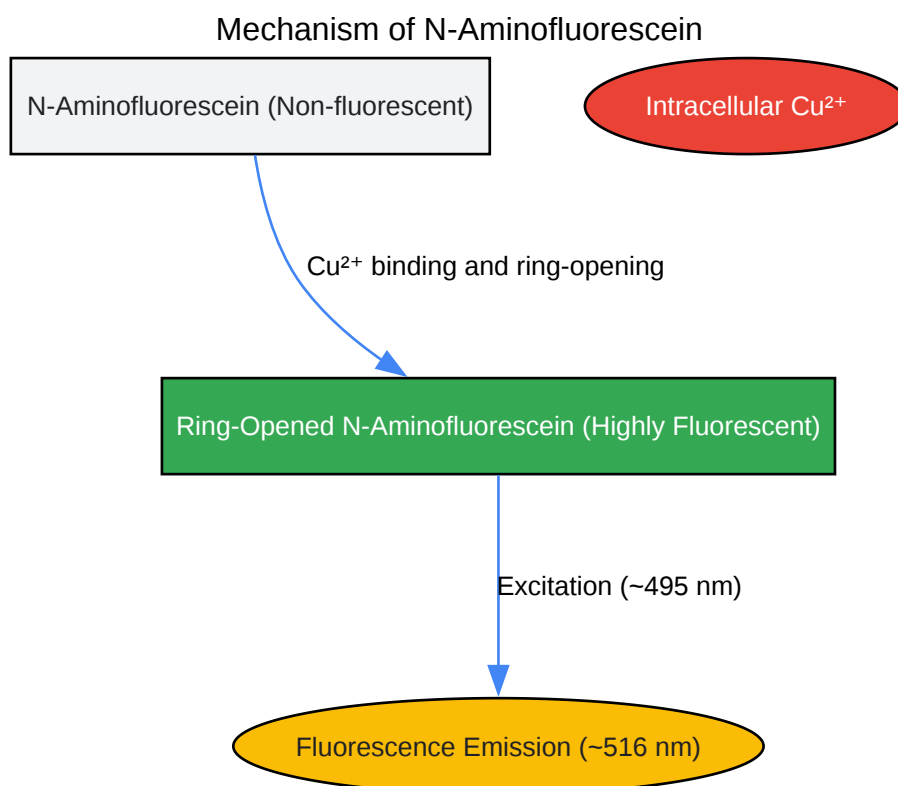
Introduction

Copper is an essential trace element vital for numerous physiological and pathological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the dysregulation of copper homeostasis is implicated in various neurodegenerative diseases, such as Alzheimer's and Wilson's disease, as well as in cancer progression. Consequently, the ability to accurately monitor intracellular copper ion (Cu^{2+}) levels is of paramount importance in biomedical research and drug development. **N-Aminofluorescein**, a fluorescein hydrazide derivative, has emerged as a highly effective fluorescent probe for the selective detection and imaging of intracellular Cu^{2+} . It operates on a robust "off-on" switching mechanism, offering high sensitivity and selectivity, making it a valuable tool for elucidating the intricate roles of copper in cellular functions.

N-Aminofluorescein exists in a non-fluorescent, spirolactam configuration. In the presence of Cu^{2+} , it undergoes a selective, copper-induced ring-opening reaction, which restores the highly fluorescent fluorescein structure.^{[1][2]} This results in a significant and easily detectable increase in fluorescence intensity, allowing for the visualization of labile copper pools within living cells.

Signaling Pathway

The detection of copper ions by **N-Aminofluorescein** is a direct chemical reaction. The probe consists of a fluorescein moiety and a hydrazide group that recognizes and binds to Cu^{2+} . This binding event catalyzes the hydrolysis of the amide bond in the spirolactam ring, leading to the formation of the highly fluorescent, ring-opened form of the molecule.[3]



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Figure 1: "Off-on" fluorescence mechanism of **N-Aminofluorescein** with Cu^{2+} .

Quantitative Data

Several fluorescein-based probes, including **N-Aminofluorescein** and its derivatives, have been developed for copper ion detection. The table below summarizes their key quantitative parameters.

Probe Name	Excitation (nm)	Emission (nm)	Limit of Detection (LOD)	Binding Stoichiometry (Probe:Cu ²⁺)	Reference
N-Aminofluorescein	~495	~516	Not Specified	Not Specified	[2] [3]
Probe A5	~440	~525	0.11 µM	1:1	
Probe N4	~440	~525	1.20 µM	1:1	
Probe N2	~440	~525	0.10 µM	1:1	

Experimental Protocols

Protocol 1: In Vitro Determination of Cu²⁺

This protocol provides a general guideline for the determination of Cu²⁺ in aqueous solutions.

Materials:

- **N-Aminofluorescein**
- Ethanol (anhydrous)
- Tris-HCl buffer (0.01 M, pH 7.2)
- Cu²⁺ standard solution
- Deionized water
- 1 cm quartz cuvettes
- Fluorometer

Procedure:

- **Stock Solution Preparation:** Prepare a 1.0 mM stock solution of **N-Aminofluorescein** in anhydrous ethanol.
- **Working Solution Preparation:** Dilute the stock solution in 0.01 M Tris-HCl buffer (pH 7.2) to a final concentration of 10 μ M.
- **Sample Preparation:** Add the sample solution containing an unknown Cu^{2+} concentration to the **N-Aminofluorescein** working solution. The final Cu^{2+} concentration should ideally not exceed 10 μ M. Adjust the final volume with the Tris-HCl buffer.
- **Incubation:** Incubate the mixture at room temperature for at least 2 hours to allow for the reaction to complete.
- **Fluorescence Measurement:** Transfer a 3 mL aliquot of the solution to a quartz cuvette. Measure the fluorescence intensity using a fluorometer with excitation set to ~495 nm and emission to ~516 nm. Use a 5 nm slit width for both excitation and emission.
- **Blank Measurement:** Prepare a blank solution containing the **N-Aminofluorescein** working solution and buffer but no Cu^{2+} . Measure its fluorescence under the same conditions for comparison.
- **Quantification:** Create a calibration curve by measuring the fluorescence intensity of a series of known Cu^{2+} concentrations. Use this curve to determine the concentration of Cu^{2+} in the unknown sample.

Protocol 2: Intracellular Cu^{2+} Imaging in Live Cells

This protocol details the use of **N-Aminofluorescein** for imaging labile copper ions in cultured cells.

Materials:

- **N-Aminofluorescein**
- Dimethyl sulfoxide (DMSO, anhydrous)
- Phosphate-buffered saline (PBS), pH 7.4

- Cell culture medium (phenol red-free is recommended for imaging)
- Cultured cells on glass-bottom dishes or coverslips
- CuCl_2 solution (for positive control)
- A cell-permeable copper chelator (e.g., TPEN) for negative control
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

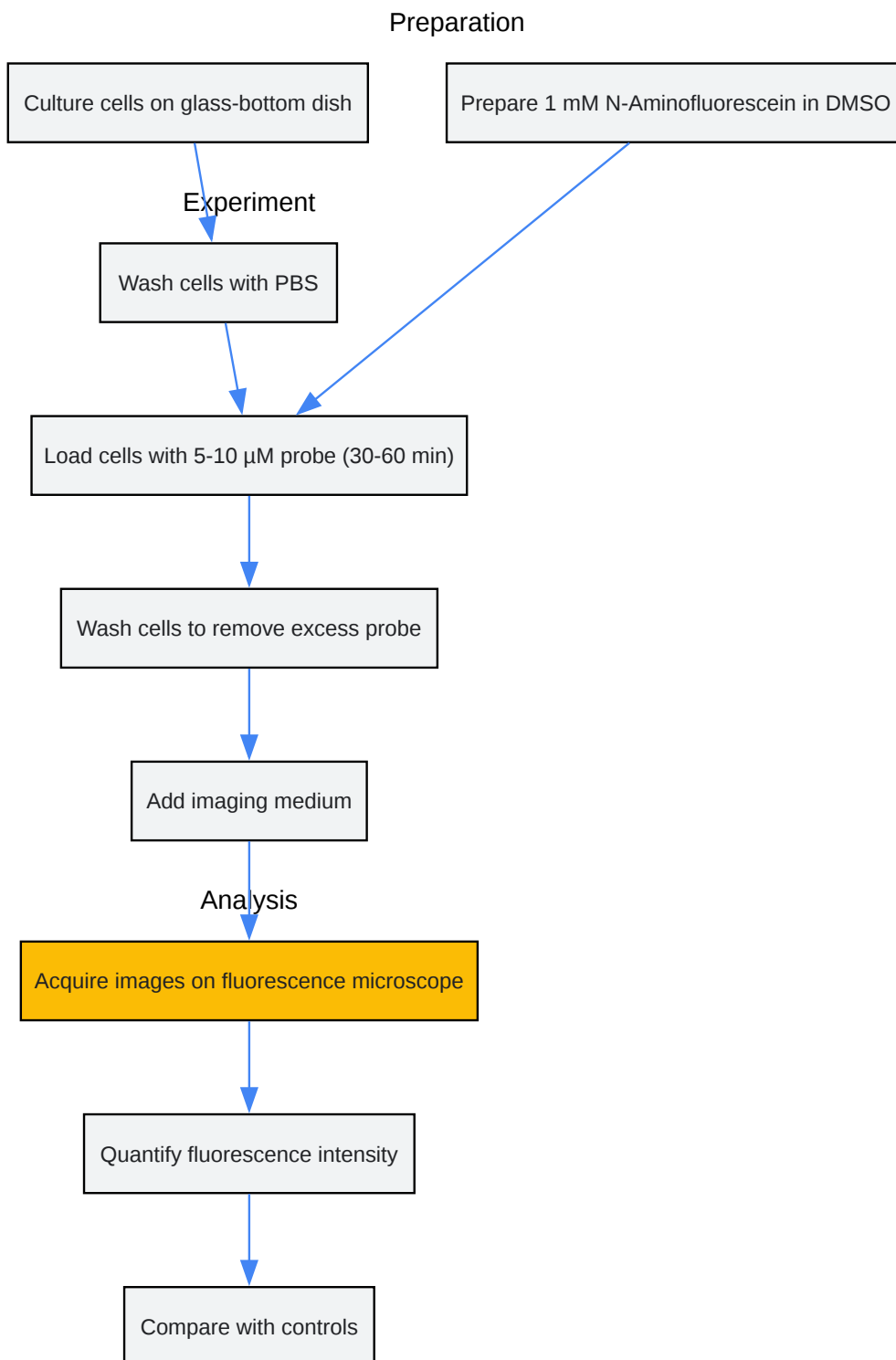
Procedure:

- Cell Culture: Plate cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight. A confluency of 60-80% is recommended.
- Probe Stock Solution: Prepare a 1 mM stock solution of **N-Aminofluorescein** in anhydrous DMSO.
- Cell Loading:
 - Wash the cells twice with warm PBS.
 - Dilute the **N-Aminofluorescein** stock solution to a final working concentration of 5-10 μM in serum-free cell culture medium.
 - Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
- Washing: Wash the cells twice with warm PBS to remove any excess probe.
- Imaging:
 - Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.
 - Image the cells using a fluorescence microscope with excitation at ~490 nm and emission collection at ~525 nm.
- Controls (Recommended):

- Positive Control: To confirm the probe's responsiveness, treat a separate batch of loaded cells with a known concentration of CuCl_2 (e.g., 50-100 μM) for 30 minutes prior to imaging.
- Negative Control: To confirm the signal is specific to copper, treat another batch of cells (either before or after copper supplementation) with a strong copper chelator like TPEN and observe the quenching of the fluorescence signal.

Experimental Workflow

The following diagram outlines the key steps for intracellular copper ion imaging using **N-Aminofluorescein**.

Workflow for Intracellular Cu^{2+} Imaging

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Figure 2: Experimental workflow for live-cell imaging with **N-Aminofluorescein**.

Selectivity

N-Aminofluorescein and its derivatives exhibit high selectivity for Cu^{2+} over other biologically relevant metal ions such as Na^+ , K^+ , Ca^{2+} , Mg^{2+} , Zn^{2+} , Fe^{2+} , Fe^{3+} , and Co^{2+} . This high selectivity is crucial for accurately detecting copper ions within the complex intracellular environment, where a multitude of other cations are present.

Conclusion

N-Aminofluorescein is a powerful and reliable fluorescent probe for the detection and imaging of intracellular copper ions. Its "off-on" mechanism provides a high signal-to-background ratio, and its selectivity ensures accurate measurement. The protocols provided herein offer a robust starting point for researchers aiming to investigate the role of copper in cellular biology and disease. As with any fluorescent probe, optimization of probe concentration and incubation times for specific cell types and experimental conditions is recommended to achieve the best results.

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